

# Probing Synaptic Plasticity with Fibroblast Growth Factor Receptor (FGFR) Inhibitors

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Compound of Interest		
Compound Name:	FGF22-IN-1	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibroblast Growth Factor 22 (FGF22) is a critical signaling molecule in the central nervous system, playing a pivotal role as a target-derived presynaptic organizer.[1][2] Secreted from postsynaptic neurons, FGF22 binds to presynaptic Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 and FGFR2, to orchestrate the formation and stabilization of excitatory synapses.[1][2][3] This signaling cascade is essential for normal brain development, synaptic plasticity, and has been implicated in the response to neural injury.[2][4][5] Dysregulation of the FGF22 pathway is associated with various neurological and psychiatric disorders, underscoring its importance as a therapeutic target.[5][6]

The use of small molecule inhibitors targeting the FGF22 signaling pathway provides a powerful tool to dissect its role in synaptic function and to explore its therapeutic potential. While a specific inhibitor designated "FGF22-IN-1" is not documented in publicly available scientific literature, a range of potent and selective inhibitors targeting the downstream FGFRs are available and can be effectively utilized to probe the function of the FGF22 pathway in synaptic plasticity. This document provides detailed application notes and protocols for using representative FGFR inhibitors to investigate the role of FGF22 signaling in neuronal function.

## **Mechanism of Action of FGF22 Signaling**



FGF22, released from the postsynaptic dendrite, diffuses across the synaptic cleft and binds to its cognate receptors, FGFR1b and FGFR2b, on the presynaptic terminal. This binding event, in conjunction with heparan sulfate proteoglycans as co-receptors, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates a downstream signaling cascade, primarily through the recruitment of FGF receptor substrate 2 (FRS2) and subsequent activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[1] This signaling cascade is crucial for the clustering of synaptic vesicles and the maturation of the presynaptic terminal.

# Application of FGFR Inhibitors in Synaptic Plasticity Research

The application of selective FGFR inhibitors allows for the acute and reversible blockade of the FGF22 signaling pathway. This enables researchers to investigate the consequences of inhibiting this pathway on various aspects of synaptic structure and function, including:

- Synapse formation and maintenance: Studying the impact of FGFR inhibition on the number, morphology, and stability of excitatory synapses.
- Synaptic transmission: Assessing changes in basal synaptic transmission, including the frequency and amplitude of spontaneous and evoked synaptic currents.
- Synaptic plasticity: Examining the role of FGF22 signaling in long-term potentiation (LTP) and long-term depression (LTD), key cellular models of learning and memory.
- Neurodevelopmental studies: Investigating the role of FGF22 in neuronal differentiation and circuit formation.
- Disease modeling: Probing the involvement of aberrant FGF22 signaling in models of neurological and psychiatric disorders.

## **Representative FGFR Inhibitors**

Several small molecule inhibitors targeting FGFRs have been developed, primarily for oncology applications. However, their utility in neuroscience research is increasingly recognized. The







following table summarizes key information for a selection of FGFR inhibitors that can be used to probe FGF22 signaling.



Inhibitor	Target(s)	IC50 Values	Key Features & Considerations
PD173074	FGFR1, FGFR3	FGFR1: ~5 nM, FGFR3: ~20 nM	Potent and selective FGFR inhibitor. Has been used in neuronal cell culture studies. Limited blood-brain barrier penetration may necessitate direct application in brain slice or in vitro preparations.
SU5402	FGFR1, VEGFR2	FGFR1: ~20 nM, VEGFR2: ~500 nM	Commonly used FGFR inhibitor. Also inhibits VEGFR2, which should be considered when interpreting results. Suitable for in vitro studies.
AZD4547	FGFR1, FGFR2, FGFR3	FGFR1: 0.2 nM, FGFR2: 2.5 nM, FGFR3: 1.8 nM	Potent and selective pan-FGFR inhibitor.[7] Has shown efficacy in preclinical models of brain tumors, suggesting some level of brain penetrance.[7] [8]
NVP-BGJ398 (Infigratinib)	FGFR1, FGFR2, FGFR3	FGFR1: 0.9 nM, FGFR2: 1.4 nM, FGFR3: 1 nM	Highly potent and selective inhibitor of FGFR1-3.[7] Being investigated in clinical trials for various cancers. Its use in



neuroscience is emerging.[9]

Note: IC50 values can vary depending on the assay conditions. It is recommended to perform dose-response experiments to determine the optimal concentration for a specific experimental system.

### **Experimental Protocols**

The following are generalized protocols for using FGFR inhibitors to study synaptic plasticity. Specific details may need to be optimized for individual experimental setups.

### **Protocol 1: In Vitro Treatment of Neuronal Cultures**

This protocol describes the application of an FGFR inhibitor to primary neuronal cultures to assess its effect on synapse density.

#### Materials:

- Primary neuronal cultures (e.g., hippocampal or cortical neurons)
- FGFR inhibitor (e.g., AZD4547) dissolved in DMSO to create a stock solution
- Neuronal culture medium
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization/blocking solution (e.g., PBS with 0.25% Triton X-100 and 5% goat serum)
- Primary antibodies against synaptic markers (e.g., anti-VGLUT1 for excitatory presynaptic terminals, anti-PSD-95 for postsynaptic densities)
- · Fluorescently labeled secondary antibodies
- Mounting medium with DAPI
- Fluorescence microscope



### Procedure:

- Prepare a stock solution of the FGFR inhibitor in DMSO (e.g., 10 mM).
- On the desired day in vitro (DIV), dilute the inhibitor stock solution in pre-warmed neuronal culture medium to the final working concentrations (e.g., 10 nM, 100 nM, 1 μM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest inhibitor concentration.
- Replace the existing culture medium with the medium containing the inhibitor or vehicle.
- Incubate the cultures for the desired treatment duration (e.g., 24 hours, 48 hours).
- After incubation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize and block the cells for 1 hour at room temperature.
- Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS.
- Mount the coverslips onto glass slides using mounting medium with DAPI.
- Acquire images using a fluorescence microscope and quantify synaptic puncta density and size using appropriate image analysis software.

## Protocol 2: Electrophysiological Recording in Acute Brain Slices

This protocol outlines the use of an FGFR inhibitor during electrophysiological recordings to investigate its effect on long-term potentiation (LTP).



#### Materials:

- Acute brain slices (e.g., hippocampal slices)
- Artificial cerebrospinal fluid (aCSF)
- FGFR inhibitor (e.g., PD173074)
- Electrophysiology recording setup (amplifier, digitizer, stimulation and recording electrodes)
- High-frequency stimulation (HFS) protocol for LTP induction

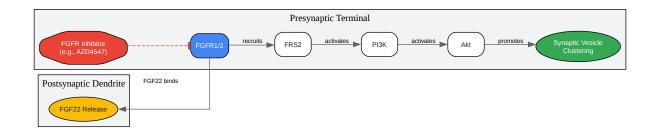
#### Procedure:

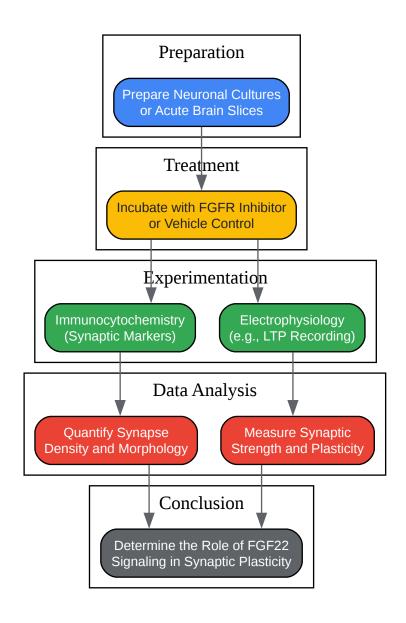
- Prepare acute brain slices according to standard protocols.
- Allow slices to recover in aCSF for at least 1 hour.
- Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
- Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) in the desired synaptic pathway (e.g., Schaffer collateral-CA1).
- After establishing a stable baseline for at least 20 minutes, switch the perfusion to aCSF containing the FGFR inhibitor at the desired concentration (e.g., 100 nM). A vehicle control slice should be perfused with aCSF containing the equivalent concentration of DMSO.
- Continue recording for another 20-30 minutes to ensure the inhibitor has reached equilibrium.
- Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
- Continue recording fEPSPs for at least 60 minutes post-HFS.
- Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline and comparing the magnitude of potentiation between the inhibitor-treated and vehicle control groups.



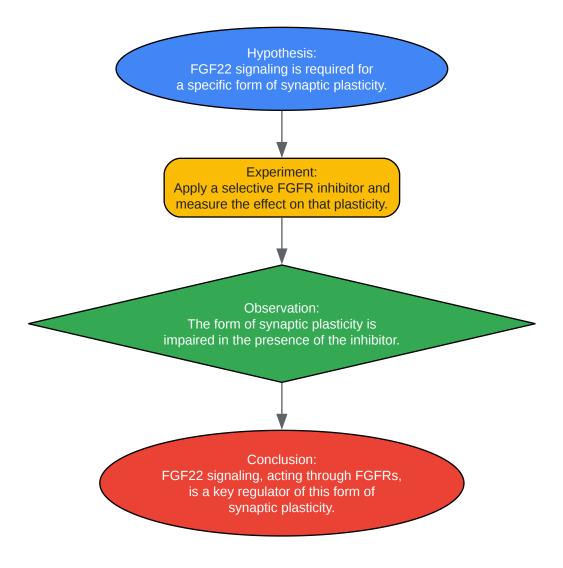
# **Visualizations FGF22 Signaling Pathway and Inhibition**











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